REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](C)=[CH:6][CH:5]=[CH:4][C:3]=1[C@H:9]1CCNC[C@H]1O.CC1C(C)=CC=CC=1[C@@H:24]1[CH2:29][CH2:28][NH:27][CH2:26][C@@H:25]1[OH:30].CC1C(C)=CC=CC=1[C@H]1CCNC[C@@H]1[OH:45].CC1C(C)=CC=CC=1[C@@H]1CCNC[C@H]1O>>[CH3:1][C:2]1[C:3]([CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[O:45][CH:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH:25]1[OH:30]
|
Name
|
(3S,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C)[C@@H]1[C@@H](CNCC1)O
|
Name
|
(3R,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C)[C@H]1[C@H](CNCC1)O
|
Name
|
(3R,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C)[C@@H]1[C@H](CNCC1)O
|
Name
|
(3S,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C)[C@H]1[C@@H](CNCC1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
4-(2,3-dimethylphenoxy)-3-hydroxypiperidine
|
Type
|
|
Smiles
|
CC1=C(OC2C(CNCC2)O)C=CC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |